
4-Chloro-N-methylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-methylquinoline-2-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H9ClN2O and is characterized by a chloro group at the 4-position, a methyl group at the N-position, and a carboxamide group at the 2-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylquinoline-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Chloro-N-methylquinoline-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction under specific conditions.
Amide Bond Formation: The carboxamide group can participate in reactions to form new amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
科学的研究の応用
4-Chloro-N-methylquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound for studying the reactivity and properties of quinoline derivatives.
Industrial Applications: The compound is used in the development of materials with specific chemical properties.
作用機序
The mechanism of action of 4-Chloro-N-methylquinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The chloro and methyl groups on the quinoline ring can influence the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-Chloroquinoline-2-carboxamide: Lacks the N-methyl group.
N-Methylquinoline-2-carboxamide: Lacks the chloro group.
4-Chloro-N-methylpyridine-2-carboxamide: Contains a pyridine ring instead of a quinoline ring.
Uniqueness
4-Chloro-N-methylquinoline-2-carboxamide is unique due to the presence of both the chloro and N-methyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
90173-73-2 |
|---|---|
分子式 |
C11H9ClN2O |
分子量 |
220.65 g/mol |
IUPAC名 |
4-chloro-N-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-13-11(15)10-6-8(12)7-4-2-3-5-9(7)14-10/h2-6H,1H3,(H,13,15) |
InChIキー |
IOYBIKXRWFFVKX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC2=CC=CC=C2C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
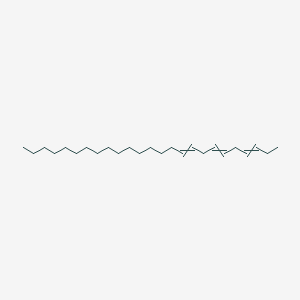
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
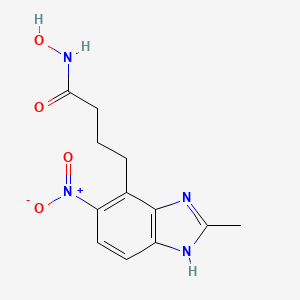

![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
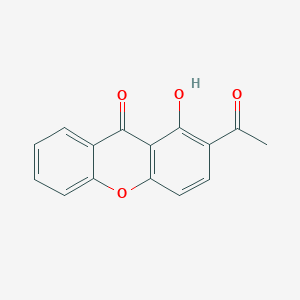
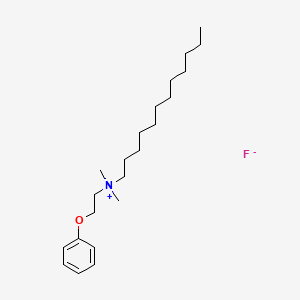
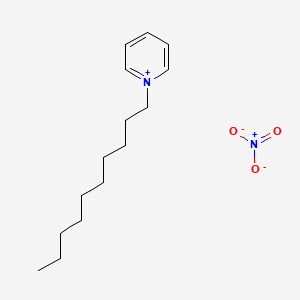
amino}ethyl acetate](/img/structure/B14359618.png)
